molecular formula C6H4Cl2IN B1610387 4,5-Dichloro-2-iodoaniline CAS No. 220185-63-7

4,5-Dichloro-2-iodoaniline

Cat. No. B1610387
M. Wt: 287.91 g/mol
InChI Key: PLPUEJCYMXSRKW-UHFFFAOYSA-N
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Patent
US09284271B2

Procedure details

Iodine monochloride (1.39 mL; 27.77 mmol) was added to a solution of 3,4-dichloroaniline (4.50 g; 27.77 mmol) in acetic acid (15 mL) and the resulting mixture was stirred 30 minutes at room temperature. The solution was concentrated to dryness, neutralized with sodium bicarbonate and extracted with dichloromethane. The combined organic layers were washed with a saturated solution of sodium thiosulphate, dried over magnesium sulphate and concentrated under reduced pressure. The crude material was purified by flash chromatography on silica gel (eluent 2 to 20% ethyl acetate in heptane) to afford 3.46 g (43%) of 4,5-dichloro-2-iodoaniline as a brown solid.
Quantity
1.39 mL
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1]Cl.[Cl:3][C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][C:10]=1[Cl:11])[NH2:7]>C(O)(=O)C>[Cl:11][C:10]1[C:4]([Cl:3])=[CH:5][C:6]([NH2:7])=[C:8]([I:1])[CH:9]=1

Inputs

Step One
Name
Quantity
1.39 mL
Type
reactant
Smiles
ICl
Name
Quantity
4.5 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to dryness
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The combined organic layers were washed with a saturated solution of sodium thiosulphate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography on silica gel (eluent 2 to 20% ethyl acetate in heptane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC(=C(N)C=C1Cl)I
Measurements
Type Value Analysis
AMOUNT: MASS 3.46 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.